3-(3-Methoxyphenyl)pyrrolidin-2-one
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Overview
Description
3-(3-Methoxyphenyl)pyrrolidin-2-one is a chemical compound characterized by its molecular structure, which includes a pyrrolidin-2-one ring attached to a 3-methoxyphenyl group
Mechanism of Action
Target of Action
Indole derivatives and pyrrolidines have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific receptors that “3-(3-Methoxyphenyl)pyrrolidin-2-one” binds to. Generally, these compounds can alter the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives and pyrrolidines can affect various biochemical pathways due to their broad-spectrum biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Heterocyclic compounds like indoles and pyrrolidines are often used in drug design because they can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and pyrrolidines, the effects could be quite diverse .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its interactions with its targets .
Biochemical Analysis
Cellular Effects
It is known that pyrrolidin-2-ones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)pyrrolidin-2-one typically involves the cyclization of 3-methoxyphenylacetoacetate with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)pyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)pyrrolidin-2-one is similar to other compounds with a pyrrolidin-2-one ring or a 3-methoxyphenyl group. Some of these similar compounds include:
3-(3-Methoxyphenyl)propionic acid: This compound differs by having a carboxylic acid group instead of the pyrrolidin-2-one ring.
3-(3-Methoxyphenyl)ethylamine: This compound has an ethylamine group instead of the pyrrolidin-2-one ring.
3-(3-Methoxyphenyl)propanoic acid: This compound has a similar structure but with a different functional group.
Uniqueness: this compound is unique due to its combination of the pyrrolidin-2-one ring and the 3-methoxyphenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVOLKWSDLMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.